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Compound of Interest

Compound Name: CBPD-268

Cat. No.: B12365627 Get Quote

Disclaimer: As of December 2025, no public results from a Phase I clinical trial for CBPD-268
have been identified. This guide provides a comparative summary of available preclinical data

for CBPD-268 and related compounds.

CBPD-268 is an investigational, orally bioavailable Proteolysis Targeting Chimera (PROTAC)

designed to induce the degradation of the homologous transcriptional co-activators CREB-

binding protein (CBP) and p300.[1][2] These proteins are considered key epigenetic regulators

and promising therapeutic targets for the treatment of castration-resistant prostate cancer

(CRPC) and other malignancies.[1][2][3] This document summarizes the preclinical findings for

CBPD-268 and compares its performance against other CBP/p300-targeting agents, including

the PROTAC degrader CBPD-409 and the bromodomain inhibitors GNE-049 and CCS1477

(inobrodib).

Mechanism of Action: PROTAC-Mediated
Degradation
CBPD-268 functions as a heterobifunctional molecule. One end binds to the target proteins

(CBP/p300), while the other end recruits an E3 ubiquitin ligase.[4][5] This induced proximity

facilitates the ubiquitination of CBP/p300, marking them for degradation by the proteasome.[4]

[5][6] This catalytic mechanism allows a single molecule of CBPD-268 to trigger the destruction

of multiple target protein copies.[4]
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Caption: Mechanism of action for CBPD-268 as a PROTAC degrader.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12365627?utm_src=pdf-body-img
https://www.benchchem.com/product/b12365627?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Performance Comparison
CBPD-268 demonstrates exceptional potency in degrading CBP/p300 and inhibiting the growth

of androgen receptor-positive (AR+) prostate cancer cell lines.[2][3] Its performance in these

preclinical assays is compared with other CBP/p300-targeting agents below.

Compoun
d

Target/Me
chanism

Cell Lines
DC50
(Degradat
ion)

IC50
(Proliferat
ion)

Dmax
(Max
Degradati
on)

Citation

CBPD-268

CBP/p300

Degrader

(PROTAC)

VCaP,

LNCaP,

22Rv1

≤0.03 nM

Potent cell

growth

inhibition

>95% [2][3][7]

CBPD-409

CBP/p300

Degrader

(PROTAC)

VCaP,

LNCaP,

22Rv1

0.2-0.4 nM 1.2-2.0 nM
Not

Specified
[3][7]

GNE-049

CBP/p300

Bromodom

ain

Inhibitor

AR+ PCa

cell lines

Not

Applicable

650-1900

nM

Not

Applicable
[8][9]

CCS1477

(Inobrodib)

CBP/p300

Bromodom

ain

Inhibitor

Hematologi

cal cancer

cell lines

Not

Applicable

Submicrom

olar

Not

Applicable
[10][11]

In Vivo Preclinical Efficacy and Pharmacokinetics
In animal models, CBPD-268 showed excellent oral bioavailability and potent anti-tumor

activity.[2][3] The compound was well-tolerated in mice and rats, indicating a favorable

therapeutic index.[2][3]
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Compound
Animal
Model

Dosing
Key
Outcomes

Oral
Bioavailabil
ity

Citation

CBPD-268

VCaP &

22Rv1

Xenografts

(Mice)

0.3-3 mg/kg

(Oral)

Profound and

persistent

CBP/p300

depletion in

tumors;

Strong

antitumor

activity,

including

tumor

regression in

VCaP model.

Therapeutic

Index >10.

Excellent in

mice and rats
[2][3][10]

CBPD-409

VCaP

Xenografts

(Mice)

1-3 mg/kg

(Oral)

>95%

CBP/p300

depletion in

tumor at 1

mg/kg;

Significant

tumor growth

inhibition.

50% in mice [3][7][9][12]

GNE-049

PDX Mouse

Models of

PCa

Twice-daily

(Oral)

Reduced

tumor growth

by 55% at

day 18;

Suppressed

AR target

genes.

Not Specified [1]

CCS1477

(Inobrodib)

OPM-2

Myeloma

20 mg/kg

(Daily)

Dose-

dependent

tumor growth

Orally

bioavailable

[13]
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Xenografts

(Mice)

inhibition,

including

regression.

Comparative Analysis
CBPD-268 vs. CBPD-409: Both are potent CBP/p300 PROTAC degraders. However, CBPD-
268 exhibits a significantly lower DC50 value (≤0.03 nM) compared to CBPD-409 (0.2-0.4 nM),

suggesting higher potency in inducing protein degradation in vitro.[3][7] Preclinical studies also

suggest CBPD-409 has high target selectivity, whereas CBPD-268 may have some unintended

activity against BRD family proteins.[9]

PROTAC Degraders vs. Bromodomain Inhibitors: The PROTACs (CBPD-268 and CBPD-409)

demonstrate substantially greater potency in inhibiting cancer cell proliferation (nM range)

compared to the bromodomain inhibitor GNE-049 (high nM to µM range).[3][9] This enhanced

efficacy is attributed to the complete removal of the target proteins, which can lead to a more

profound and sustained suppression of oncogenic signaling pathways compared to simply

inhibiting a single functional domain.[9] Specifically, p300/CBP degradation has been shown to

more effectively suppress AR signaling and other critical oncogenes than bromodomain

inhibition alone.[9]

Experimental Protocols
Detailed experimental methodologies were not fully available in the summarized search results.

However, the general approaches can be described as follows:

In Vitro Degradation and Proliferation Assays:

Cell Lines: Androgen receptor-positive prostate cancer cell lines such as VCaP, LNCaP,

and 22Rv1 were utilized.[3]

Methodology: Cells were treated with varying concentrations of the compounds. Protein

levels of CBP/p300 were likely measured by Western Blot or mass spectrometry to

determine DC50 and Dmax values. Cell viability and proliferation were assessed using

standard methods like CellTiter-Glo to determine IC50 values.[14]
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In Vivo Xenograft Studies:

Animal Models: Human cancer cell lines (e.g., VCaP, 22Rv1) were implanted into

immunocompromised mice to generate xenograft tumors.[2][3]

Methodology: Once tumors reached a specified size, mice were treated orally with the

compounds at defined doses and schedules. Tumor volume and body weight were

monitored over time to assess efficacy and tolerability.[2][3] At the end of the study, tumors

could be excised to measure target protein degradation via methods like Western Blot or

immunohistochemistry.[2]

Pharmacokinetic Analysis:

Methodology: The compounds were administered to animals (mice and rats), and blood

samples were collected at various time points. The concentration of the drug in the plasma

was measured to determine key pharmacokinetic parameters, including oral bioavailability.

[2][3]

Summary Workflow
The preclinical evaluation of CBPD-268 and its comparators follows a logical progression from

in vitro characterization to in vivo efficacy testing.
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Caption: General preclinical development workflow for targeted therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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